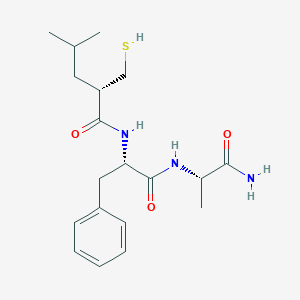
HS-Leucyl-phenylalanyl-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HS-Leucyl-phenylalanyl-alaninamide, also known as LFA-3, is a tripeptide that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and biomedical research. This peptide has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
HS-Leucyl-phenylalanyl-alaninamide binds to CD2, a cell surface receptor expressed on T-cells and natural killer cells. This binding leads to the activation of downstream signaling pathways, including the activation of protein kinase C and the mobilization of intracellular calcium. The activation of these pathways leads to T-cell proliferation and cytokine production, which are important for the immune response.
Effets Biochimiques Et Physiologiques
HS-Leucyl-phenylalanyl-alaninamide has been shown to have various biochemical and physiological effects, including the induction of T-cell proliferation and cytokine production, the inhibition of tumor growth and metastasis, and the modulation of the immune response. These effects make HS-Leucyl-phenylalanyl-alaninamide a promising peptide for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HS-Leucyl-phenylalanyl-alaninamide in lab experiments is its specificity for CD2, which allows for the selective activation of T-cells. Another advantage is its stability, which allows for long-term storage and use in various experiments. However, one limitation of using HS-Leucyl-phenylalanyl-alaninamide is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of HS-Leucyl-phenylalanyl-alaninamide in scientific research. One direction is the development of small-molecule inhibitors of HS-Leucyl-phenylalanyl-alaninamide/CD2 interactions for the treatment of autoimmune diseases and cancer. Another direction is the use of HS-Leucyl-phenylalanyl-alaninamide in the development of vaccines and immunotherapies. Additionally, the use of HS-Leucyl-phenylalanyl-alaninamide in the study of T-cell activation and differentiation can provide insights into the immune response and lead to the development of new therapies for various diseases.
In conclusion, HS-Leucyl-phenylalanyl-alaninamide, or HS-Leucyl-phenylalanyl-alaninamide, is a promising peptide for scientific research due to its potential applications in drug discovery, cancer research, and immunology. Its specificity for CD2, stability, and various biochemical and physiological effects make it a valuable tool for studying the immune response and developing new therapies. With further research and development, HS-Leucyl-phenylalanyl-alaninamide has the potential to make significant contributions to the field of biomedical research.
Méthodes De Synthèse
HS-Leucyl-phenylalanyl-alaninamide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the reaction of amino acids in solution. Both methods have been used to synthesize HS-Leucyl-phenylalanyl-alaninamide, and the purity of the final product depends on the optimization of the synthesis conditions.
Applications De Recherche Scientifique
HS-Leucyl-phenylalanyl-alaninamide has been used in various scientific research applications, including drug discovery, cancer research, and immunology. In drug discovery, HS-Leucyl-phenylalanyl-alaninamide has been used as a lead compound for the development of small-molecule inhibitors of protein-protein interactions. In cancer research, HS-Leucyl-phenylalanyl-alaninamide has been shown to inhibit tumor growth and metastasis in animal models. In immunology, HS-Leucyl-phenylalanyl-alaninamide has been used as a tool to study T-cell activation and differentiation.
Propriétés
Numéro CAS |
120020-30-6 |
|---|---|
Nom du produit |
HS-Leucyl-phenylalanyl-alaninamide |
Formule moléculaire |
C19H29N3O3S |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-(sulfanylmethyl)pentanamide |
InChI |
InChI=1S/C19H29N3O3S/c1-12(2)9-15(11-26)18(24)22-16(10-14-7-5-4-6-8-14)19(25)21-13(3)17(20)23/h4-8,12-13,15-16,26H,9-11H2,1-3H3,(H2,20,23)(H,21,25)(H,22,24)/t13-,15+,16-/m0/s1 |
Clé InChI |
LWDXOPIGTGCEOA-IMJJTQAJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)CS |
SMILES |
CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N |
SMILES canonique |
CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N |
Autres numéros CAS |
120020-30-6 |
Synonymes |
HS-Leu-Phe-Ala-NH2 HS-leucyl-phenylalanyl-alaninamide HS-leucyl-phenylalanyl-alaninamide, (R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







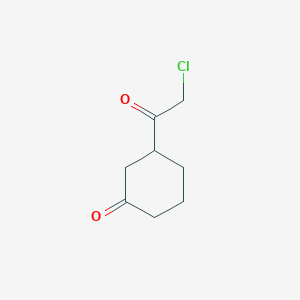
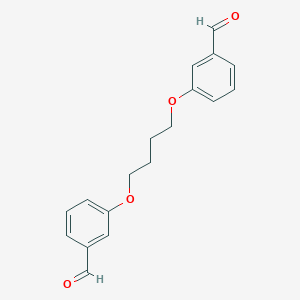
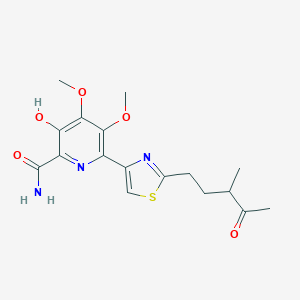
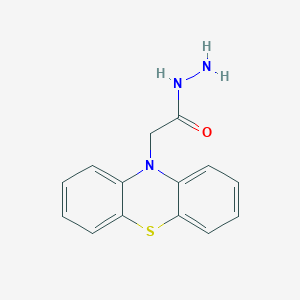
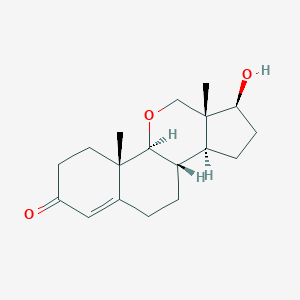
![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
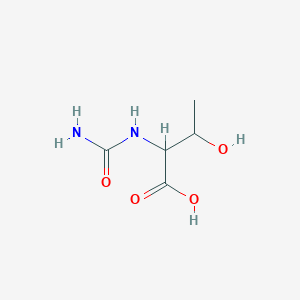
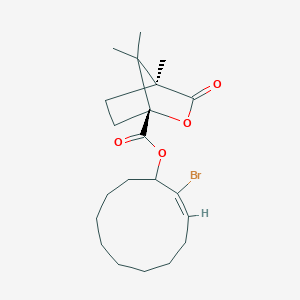
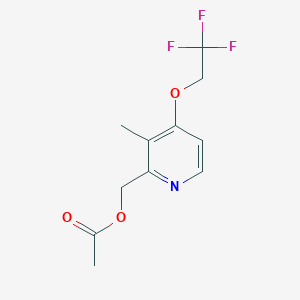
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)